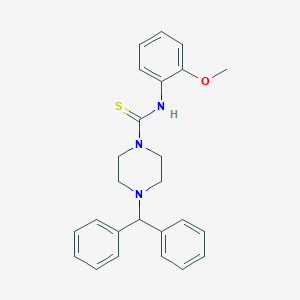
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was first synthesized in the 1960s and has since become one of the most widely prescribed drugs in the world.
Mécanisme D'action
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that are involved in inflammation and pain. By inhibiting COX, 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate reduces the production of prostaglandins, which results in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as improve joint mobility in patients with osteoarthritis. 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate has also been shown to reduce the risk of cardiovascular events in patients with osteoarthritis and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, there are also limitations to its use. 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate can have off-target effects, which can complicate the interpretation of experimental results. Additionally, 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate can have different effects depending on the dose and duration of treatment, which can make it difficult to compare results across different studies.
Orientations Futures
There are several areas of future research for 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate. One area is the development of new formulations that can improve its bioavailability and reduce the risk of side effects. Another area is the investigation of its potential use in the treatment of cancer and other neurological disorders. Finally, there is a need for more research to understand the mechanism of action of 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate and its effects on different cell types and tissues.
Conclusion:
In conclusion, 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate is a widely used NSAID that has been extensively studied for its anti-inflammatory and analgesic effects. It has a well-established safety profile and has been used to treat a variety of conditions. However, there are also limitations to its use, and there is a need for more research to understand its mechanism of action and potential uses in the treatment of other conditions.
Méthodes De Synthèse
The synthesis of 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate involves several steps. The first step is the synthesis of 2-(3,4-Dichlorophenyl)-2-oxoethyl chloride from 3,4-dichlorophenylacetic acid. This is then reacted with 4-aminobenzoic acid to form 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-aminobenzoate. The final step involves the acylation of the amine group with propionic anhydride to form 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate.
Applications De Recherche Scientifique
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate has been extensively studied for its anti-inflammatory and analgesic effects. It has been used to treat a variety of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propriétés
Nom du produit |
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate |
|---|---|
Formule moléculaire |
C18H15Cl2NO4 |
Poids moléculaire |
380.2 g/mol |
Nom IUPAC |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 4-(propanoylamino)benzoate |
InChI |
InChI=1S/C18H15Cl2NO4/c1-2-17(23)21-13-6-3-11(4-7-13)18(24)25-10-16(22)12-5-8-14(19)15(20)9-12/h3-9H,2,10H2,1H3,(H,21,23) |
Clé InChI |
WXJNTQHESZYVEG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
CCC(=O)NC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215833.png)

![N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B215837.png)
![N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B215838.png)
![6-Amino-4-(3,5-dibromo-4-hydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215840.png)
![1-Acetyl-2,2-dimethyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinoline](/img/structure/B215845.png)
![4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione](/img/structure/B215848.png)
![3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B215855.png)
![2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine](/img/structure/B215857.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B215860.png)
![N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B215864.png)
![dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate](/img/structure/B215880.png)
![dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate](/img/structure/B215881.png)
![N-(4-chlorophenyl)-2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide](/img/structure/B215882.png)